An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methoxy-2-picoline Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methoxy-2-picoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-6-methoxy-2-picoline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document primarily details the properties of the free base, 3-Amino-6-methoxy-2-picoline, and provides calculated or estimated values for the hydrochloride form where applicable. This guide is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
3-Amino-6-methoxy-2-picoline, also known as 6-methoxy-2-methylpyridin-3-amine, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring with a methyl group at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amino group or the pyridine nitrogen.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-methoxy-2-methylpyridin-3-amine hydrochloride |
| Synonyms | 3-Amino-6-methoxy-2-methylpyridine hydrochloride |
| CAS Number | 52090-56-9 (for free base) |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol (calculated for hydrochloride) |
| Canonical SMILES | CC1=C(C=CC(=N1)OC)N.Cl |
Physicochemical Properties
The physicochemical properties of 3-Amino-6-methoxy-2-picoline are summarized below. The data for the free base has been collated from various sources, while the properties for the hydrochloride salt are largely estimated.
Table 2: Physicochemical Data
| Property | 3-Amino-6-methoxy-2-picoline (Free Base) | 3-Amino-6-methoxy-2-picoline hydrochloride (Estimated) |
| Appearance | White to off-white solid/crystalline powder.[2] | White to off-white solid |
| Molecular Formula | C₇H₁₀N₂O[1][3] | C₇H₁₁ClN₂O |
| Molecular Weight | 138.17 g/mol [1][3] | 174.63 g/mol |
| Melting Point | ~40-45 °C[2] | Expected to be higher than the free base |
| Boiling Point | ~250-260 °C[2] | Decomposes upon heating |
| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, methanol, dichloromethane).[2] | Expected to have higher solubility in water and polar protic solvents. |
| pKa | ~9-10 (related to the basicity of the amino group)[2] | N/A |
Spectroscopic Data (for Free Base)
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic protons (~6.0-7.0 ppm), Methoxy protons (~3.8 ppm), Amino protons (broad singlet, ~3.5 ppm), Methyl protons (~2.4 ppm). |
| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic carbons (~100-160 ppm), Methoxy carbon (~55 ppm), Methyl carbon (~20 ppm). |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching (~3300-3500), C-H stretching (~2800-3000), C=C and C=N stretching (~1400-1600), C-O stretching (~1000-1300). |
| Mass Spectrometry | [M+H]⁺ at m/z 139.08. |
Experimental Protocols
General Synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride
A common method for the preparation of aminopyridine hydrochlorides involves the treatment of the free base with hydrochloric acid in a suitable solvent.
Workflow for the Synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride
Caption: A generalized workflow for the synthesis of the hydrochloride salt.
Experimental Details:
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Dissolution: Dissolve 3-Amino-6-methoxy-2-picoline in a minimal amount of a suitable anhydrous solvent such as ethanol or isopropanol.
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Acidification: To the stirred solution, add a stoichiometric equivalent of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) dropwise. The reaction is typically exothermic.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture or by adding a less polar co-solvent.
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Purification: The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and then dried under vacuum to yield the final product.
Applications in Research and Development
3-Amino-6-methoxy-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its functional groups—the amino, methoxy, and methyl groups on the pyridine core—provide multiple points for chemical modification.
Logical Relationship of Applications
Caption: Primary areas of application for 3-Amino-6-methoxy-2-picoline.
This compound is a key building block in the following areas:
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Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The structural motif is of interest for developing compounds with potential antimicrobial and anti-inflammatory properties.[1]
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Agrochemicals: The pyridine scaffold is common in many pesticides and herbicides, making this compound a useful starting material for new agrochemical entities.[1]
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Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as ligands, allowing the molecule to form complexes with metal ions. These complexes can have applications in catalysis and materials science.[1]
Safety and Handling
The following safety information pertains to the free base, 3-Amino-6-methoxy-2-picoline. The hydrochloride salt is expected to have a similar hazard profile, with the added corrosive nature of the acidic component.
Table 4: Hazard Information
| Hazard | Description |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.[3] |
First Aid Measures:
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Inhalation: Move the person to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Experimental Workflow for Safe Handling
Caption: A simplified workflow for the safe handling of the compound.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
3-Amino-6-methoxy-2-picoline hydrochloride is a valuable chemical intermediate with significant potential in pharmaceutical and agrochemical research. While specific experimental data for the hydrochloride salt is sparse, the known properties of the free base provide a strong foundation for its application. Further research into the specific characteristics of the hydrochloride salt would be beneficial for its broader use in drug development and other scientific endeavors.
